4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a complex synthetic compound that falls under the category of sulfonamide-based indoles. This compound is notable for its unique structure, which includes a sulfonyl group, a characteristic often found in various pharmaceuticals. Its potential therapeutic applications include the treatment of cancer and inflammatory diseases, making it a subject of interest in medicinal chemistry and drug discovery.
The synthesis of 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide involves several key steps:
Characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and purity .
The molecular structure of 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide can be represented by its InChI key: NTMYIGJAWQPFMC-UHFFFAOYSA-N, and its SMILES notation: C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N.
The compound features:
The chemical reactivity of 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide can be explored through various reactions typical for sulfonamides and indoles:
These reactions are fundamental in modifying the compound for enhanced biological activity or altered pharmacokinetics.
The mechanism of action for 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide involves several biological pathways:
The physical and chemical properties of 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 349.41 g/mol |
Melting Point | >300°C |
Solubility | Soluble in DMSO and DMF |
Appearance | White to off-white powder |
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
The potential applications of 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide are diverse:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5